molecular formula C11H15NO B1270010 N-[(4-tert-butylphenyl)methylidene]hydroxylamine CAS No. 180261-48-7

N-[(4-tert-butylphenyl)methylidene]hydroxylamine

Cat. No.: B1270010
CAS No.: 180261-48-7
M. Wt: 177.24 g/mol
InChI Key: WVWXUAUBKHCCSV-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)methylidene]hydroxylamine is a hydroxylamine derivative featuring a 4-tert-butylphenyl group attached to a methylidene backbone. This compound has been studied in the context of autoxidation inhibition, where it forms part of alkoxyamine intermediates. Notably, alkoxyamines derived from this compound, such as O-phenethyl N,N-(4-tert-butylphenyl)hydroxylamine, were synthesized to mimic benzylic radicals in styrene autoxidation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-tert-butylphenyl)methylidene]hydroxylamine typically involves the reaction of 4-tert-butylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is then subjected to purification techniques such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-tert-butylphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

N-[(4-tert-butylphenyl)methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in C₇H₆N₂O₃) and electron-donating groups (e.g., tert-butyl in C₁₁H₁₅NO) influence electronic properties and reactivity. For instance, nitro groups enhance electrophilicity, while bulky tert-butyl groups may sterically hinder interactions .
  • Synthetic Yields : Trifluoromethyl-substituted analogues achieve higher yields (91%) compared to nitro-substituted derivatives (84%), likely due to improved stability during synthesis .

Reactivity and Functional Differences

  • Hydrogen Bonding and Crystal Packing: Analogues like (E)-N-[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine exhibit O–H···N hydrogen bonds, forming tetramers that stabilize crystal structures.

Biological Activity

N-[(4-tert-butylphenyl)methylidene]hydroxylamine is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and the results of various studies that highlight its applications in medicinal chemistry and other fields.

This compound features a hydroxylamine functional group attached to a tert-butyl-substituted phenyl moiety. This structure allows for diverse chemical reactions, including:

  • Oxidation : The hydroxylamine can be oxidized to form nitroso derivatives.
  • Reduction : It can be reduced to yield amine derivatives.
  • Substitution : The aromatic ring can undergo electrophilic substitution reactions, enhancing its reactivity in synthetic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's oxime group can form hydrogen bonds with active sites, modulating enzyme activity and influencing various biochemical pathways. The steric hindrance provided by the tert-butyl group affects binding affinity and selectivity, which is crucial for its biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. For example, studies have shown its effectiveness against various bacterial strains, with notable inhibition zones observed in assays against Gram-positive and Gram-negative bacteria. The compound's structure enhances its ability to penetrate microbial membranes, leading to cell lysis and death .

Antioxidant Activity

Similar compounds within the hydroxylamine class have demonstrated antioxidant properties. N-t-butyl hydroxylamine (a related compound) has been shown to protect against oxidative stress in cellular models by scavenging free radicals and enhancing mitochondrial function. This suggests that this compound may also possess protective effects against oxidative damage in biological systems .

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated inhibition zones ranging from 18 mm to 24 mm across different strains, showcasing its potential as a therapeutic agent in treating infections .
  • Antioxidant Mechanisms :
    • In vitro experiments demonstrated that treatment with related hydroxylamines improved mitochondrial respiration rates and reduced markers of oxidative damage in aged cell cultures. This supports the hypothesis that this compound could enhance cellular resilience against age-related decline .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
N-t-butyl hydroxylamineHydroxylamineAntioxidant, mitochondrial protector
Benzaldehyde, 4-(1-methylethyl)-Aromatic aldehydeLimited biological activity
HydroxylamineSimple hydroxylamineGeneral reducing agent

This table illustrates how the structural features of this compound contribute to its enhanced biological activities compared to simpler analogs.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10-6-4-9(5-7-10)8-12-13/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWXUAUBKHCCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361571
Record name Benzaldehyde, 4-(1,1-dimethylethyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180261-48-7
Record name Benzaldehyde, 4-(1,1-dimethylethyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (4.65 g, 67.4 mmol) was slowly added to a solution of 4-tert-butylbenzaldehyde (10 g, 61.6 mmol) in water (34 ml) and EtOH (7 ml). An aqueous solution of sodium hydroxide (3.6 g, 153 mmol) was slowly added dropwise, so the temperature of the reaction mixture did not exceed 25° C. The reaction mixture was stirred overnight at RT and mixed with diethyl ether. The aqueous phase was neutralised with 0.5 M aq. hydrochloric acid solution and extracted several times with ether. The combined organic phases were dried over magnesium sulphate and the solvent was removed under vacuum. The desired product 4-tert-butylbenzaldehyde oxime was obtained in a yield of 84% of the theoretical amount (9.1 g)
Quantity
4.65 g
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reactant
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10 g
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reactant
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34 mL
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7 mL
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solvent
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3.6 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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